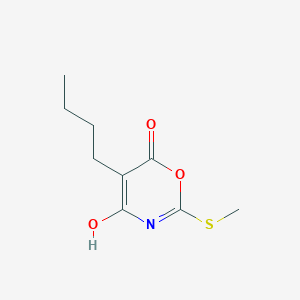
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can be achieved through several methods. One common approach involves the reaction of secondary amides with acyl chlorides under mild conditions. For instance, an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride or pimeloyl chloride can yield 1,3-oxazin-4-ones . This method is efficient and provides good yields with broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Benzoxazinone Derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
392736-11-7 |
|---|---|
Molekularformel |
C9H13NO3S |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
5-butyl-4-hydroxy-2-methylsulfanyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C9H13NO3S/c1-3-4-5-6-7(11)10-9(14-2)13-8(6)12/h11H,3-5H2,1-2H3 |
InChI-Schlüssel |
DXJBDWOCWRXBON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(OC1=O)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)

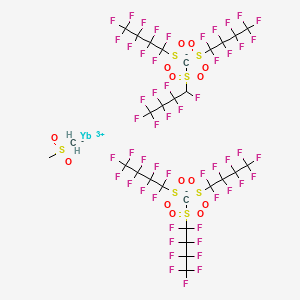
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
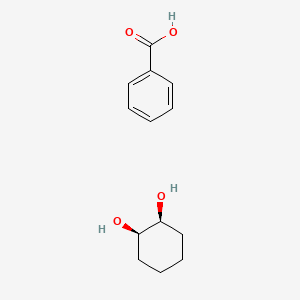
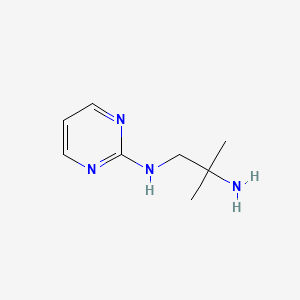
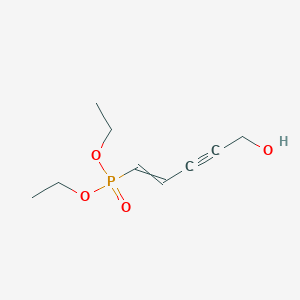
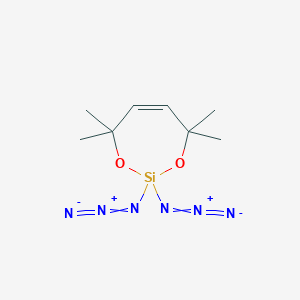
![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
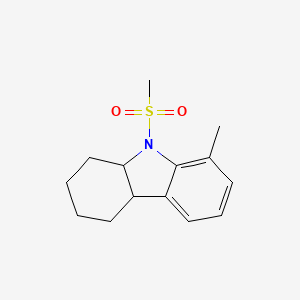
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene](/img/structure/B14258078.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)

